REACTION_CXSMILES
|
[Br:1]C1C(C#N)=NC=CC=1.C(O/N=C(\C1C=CC=CN=1)/[C:17]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:18]=1[OH:24])(C)(C)C.[C:31]([O:35]/[N:36]=[C:37](\[C:46]1[C:51]([Br:52])=[CH:50][CH:49]=[CH:48][N:47]=1)/[C:38]1[CH:43]=[C:42]([Br:44])[CH:41]=[CH:40][C:39]=1[OH:45])([CH3:34])([CH3:33])[CH3:32]>>[C:31]([O:35]/[N:36]=[C:37](\[C:46]1[C:51]([Br:52])=[CH:50][CH:49]=[CH:48][N:47]=1)/[C:38]1[CH:43]=[C:42]([Br:44])[CH:41]=[CH:40][C:39]=1[OH:45])([CH3:34])([CH3:32])[CH3:33].[Br:1][C:17]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:18]=1[OH:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O\N=C(\C1=C(C=CC(=C1)Br)O)/C1=NC=CC=C1Br
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O\N=C(\C1=C(C=CC(=C1)Br)O)/C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)O\N=C(\C1=C(C=CC(=C1)Br)O)/C1=NC=CC=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.01 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |